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Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the

regulation of uric acid levels in the body.[1][2] It is primarily located on the apical membrane of

proximal tubule cells in the kidneys.[1][3][4]

Function: URAT1 is an organic anion exchanger that mediates the reabsorption of uric acid

from the renal filtrate back into the bloodstream.[1][3][4][5] This process is an electroneutral

exchange, where urate is taken into the cell in exchange for intracellular organic anions like

lactate or nicotinate.[4][5]

Role in Hyperuricemia: In humans, approximately 90% of the uric acid filtered by the glomeruli

is reabsorbed, with URAT1 being responsible for the vast majority of this reabsorption.[2]

Consequently, the activity of URAT1 is a primary determinant of serum uric acid (sUA) levels.

Overactivity or increased expression of URAT1 can lead to reduced uric acid excretion,

resulting in hyperuricemia. This condition is a major risk factor for gout, a painful inflammatory

arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][3]

Therefore, inhibiting URAT1 is a primary therapeutic strategy for lowering sUA levels and

treating gout.[2][5][6]

General Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors, also known as uricosurics, function by blocking the urate transporter, thereby

preventing the reabsorption of uric acid in the kidneys.[3] This leads to increased renal

excretion of uric acid and a subsequent reduction of sUA levels in the blood.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10857438?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317579/
https://synapse.patsnap.com/article/what-are-urat1-inhibitors-and-how-do-they-work
https://www.medchemexpress.com/Targets/URAT1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8317579/
https://synapse.patsnap.com/article/what-are-urat1-inhibitors-and-how-do-they-work
https://www.medchemexpress.com/Targets/URAT1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5054527/
https://www.medchemexpress.com/Targets/URAT1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5054527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://synapse.patsnap.com/article/what-are-urat1-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5054527/
https://www.explorationpub.com/Journals/emd/Article/100777
https://synapse.patsnap.com/article/what-are-urat1-inhibitors-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-urat1-inhibitors-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural and functional studies have revealed that many URAT1 inhibitors bind within a

central cavity of the transporter.[2][7] This binding event locks the transporter in an inward-

facing conformation, which prevents the binding and translocation of uric acid.[2][7] While some

inhibitors may exhibit competitive binding characteristics, the overall mechanism is often non-

competitive with respect to uric acid uptake.[2][5]

Specific URAT1 Inhibitors and their Mechanisms of
Action
Several URAT1 inhibitors have been developed, each with distinct structural features and

binding interactions.

Benzbromarone: A potent, long-used inhibitor of URAT1.[2][6] Cryo-electron microscopy

(cryo-EM) studies have shown that benzbromarone binds in the central cavity of URAT1.[2]

[7] Its brominated phenolic group forms π-π interactions with key phenylalanine residues

(F241, F364, and F449) within the binding site.[2]

Lesinurad: Approved for the treatment of hyperuricemia associated with gout, typically in

combination with a xanthine oxidase inhibitor.[5][6] It also binds to the inward-open

conformation of URAT1.[2]

Verinurad (RDEA3170): A highly potent and specific URAT1 inhibitor.[4][8] Studies have

identified specific amino acid residues in URAT1 (Ser-35, Phe-365, and Met-481) that are

crucial for its high-affinity binding.[8][9]

Dotinurad: A selective URAT1 inhibitor approved in Japan for the treatment of hyperuricemia

and gout.[6][10] It has shown non-inferiority to other urate-lowering therapies like febuxostat

and benzbromarone in clinical trials.[6]

Pozdeutinurad (AR882): A potent and selective URAT1 inhibitor currently in clinical

development.[6][11] Phase 2 trials have demonstrated significant sUA lowering and

resolution of tophi in patients with gout.[11][12]

Quantitative Data Summary
The following tables summarize key quantitative data for several URAT1 inhibitors.
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Table 1: In Vitro Potency of Selected URAT1 Inhibitors

Inhibitor IC50 (hURAT1) Reference

Verinurad 25 nM [4][8]

Benzbromarone 220 nM - 425 nM [7]

Benzarone 2.8 µM [4]

Baicalein 31.6 µM [13]

Nobiletin 17.6 µM [14]

NLRP3/URAT1-IN-1 3.81 µM [4]

Table 2: Clinical Efficacy of Selected URAT1 Inhibitors

Inhibitor Dose
Study
Population

Mean
Baseline
sUA
(mg/dL)

sUA Level
After
Treatment
(mg/dL)

Reference

Pozdeutinura

d (AR882)

75 mg once-

daily

Gout patients

with tophi
9.4 4.5 [12]

Pozdeutinura

d (AR882) +

Allopurinol

50 mg once-

daily

Gout patients

with tophi
9.4 4.7 [12]

Allopurinol
up to 300 mg

once-daily

Gout patients

with tophi
9.4 6.1 [12]

Key Experimental Protocols
In Vitro URAT1 Inhibition Assay: This assay is fundamental for determining the potency (e.g.,

IC50) of a test compound.

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly

used.[8] These cells are transiently or stably transfected with a plasmid expressing the
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human URAT1 (hURAT1) gene.

Uptake Assay:

Transfected cells are plated in multi-well plates.

Cells are washed and pre-incubated with a buffer.

The test inhibitor at various concentrations is added to the cells.

The uptake reaction is initiated by adding a solution containing radiolabeled [14C]uric acid.

After a defined incubation period, the uptake is stopped by washing the cells with an ice-

cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-

response curve using non-linear regression analysis.[8]

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM): This technique provides high-

resolution structural information on how inhibitors bind to URAT1.

Protein Expression and Purification: A stable construct of URAT1 (often a humanized version

or a stabilized mutant) is expressed in a suitable system (e.g., HEK293S GnTI⁻ cells) and

purified using affinity chromatography.[2]

Complex Formation: The purified URAT1 protein is incubated with a molar excess of the

inhibitor.

Grid Preparation and Data Collection: The protein-inhibitor complex solution is applied to

cryo-EM grids, vitrified in liquid ethane, and then imaged using a transmission electron

microscope.

Image Processing and Structure Determination: A large dataset of particle images is

processed to reconstruct a 3D density map of the complex. An atomic model is then built into
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the map to reveal the precise binding pose and interactions of the inhibitor within the URAT1

structure.[2][7]

Visualizing Key Processes
The following diagrams illustrate the core concepts of URAT1 function and inhibition.
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Caption: Renal urate reabsorption via the URAT1 transporter.
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Mechanism of URAT1 Inhibition

Result

Uric Acid

URAT1 Transporter
(Inward-facing conformation)

Binding Blocked

URAT1 Inhibitor

Binds and locks conformation

Inhibition of Uric Acid Reabsorption

Increased Uric Acid Excretion in Urine

Lowered Serum Uric Acid Levels

Click to download full resolution via product page

Caption: General mechanism of URAT1 inhibition.
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Experimental Workflow for URAT1 Inhibitor Characterization
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Caption: Workflow for URAT1 inhibitor characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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